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Compound of Interest

Compound Name: Zafirlukast-d7

Cat. No.: B1141256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number for Zafirlukast-d7: 1217174-18-9[1][2][3][4]

This technical guide provides an in-depth overview of Zafirlukast, with a specific focus on its

deuterated analog, Zafirlukast-d7. Zafirlukast-d7 is a deuterium-labeled version of Zafirlukast,

which is primarily utilized as an internal standard for analytical and pharmacokinetic research.

[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its

differentiation from the unlabeled drug in mass spectrometry-based assays, thereby enabling

precise quantification in biological samples.[3]

Core Compound: Zafirlukast
Zafirlukast is a synthetic, orally active leukotriene receptor antagonist (LTRA) used for the

chronic treatment of asthma.[5][6] It acts as a competitive and selective antagonist of the

cysteinyl leukotriene-1 (CysLT1) receptor.[7][8] By blocking the action of cysteinyl leukotrienes

(LTD4 and LTE4), Zafirlukast mitigates key pathophysiological processes in asthma, including

bronchoconstriction, airway edema, and inflammation.[6][9]

Physicochemical Properties
Pure zafirlukast is a fine, white to pale yellow amorphous powder. It is practically insoluble in

water, slightly soluble in methanol, and freely soluble in tetrahydrofuran, dimethylsulfoxide, and

acetone.[5]
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Quantitative Data Summary
The following table summarizes key quantitative data for Zafirlukast, derived from

pharmacokinetic studies and clinical trials.

Parameter Value Notes

Molecular Formula C31H33N3O6S Zafirlukast

Molecular Weight 575.68 g/mol Zafirlukast

Molecular Formula (d7) C31H26D7N3O6S Zafirlukast-d7[2]

Molecular Weight (d7) 582.72 g/mol Zafirlukast-d7[2][4]

Peak Plasma Concentration

(Tmax)
~3 hours

Following oral administration[5]

[7]

Plasma Protein Binding >99% Primarily to albumin[5][7]

Elimination Half-Life 8 to 16 hours Average of 10 hours[7]

Bioavailability Reduced by ~40% with food
Should be taken 1 hour before

or 2 hours after meals[7][10]

Metabolism Hepatic
Primarily via the CYP2C9

enzyme[5][7]

Oral Clearance ~20 L/h

Signaling Pathway: Zafirlukast Mechanism of Action
Zafirlukast exerts its therapeutic effect by interrupting the pro-inflammatory signaling cascade

of cysteinyl leukotrienes. The following diagram illustrates this mechanism.
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Caption: Mechanism of action of Zafirlukast at the CysLT1 receptor.

Experimental Protocols
Synthesis of Zafirlukast
The total synthesis of Zafirlukast has been described in the literature. A representative multi-

step synthesis can be summarized as follows:

One-Pot Synthesis of Intermediate 5f: To a mixture of aryl bromide 7, PdCl2(PPh3)2, CuI,

and Et3N in dry DMF, trimethylsilyl acetylene is added. This reaction yields a key

intermediate compound.[11][12]
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Formation of 3-Aroylindole: The intermediate is then subjected to oxidation, for instance

using Na2S2O8 in DMSO, to trigger a cyclization process, forming the indole scaffold.[12]

Subsequent Transformations: The resulting compound undergoes a series of further

reactions, including reduction of a nitro group (e.g., with Raney Nickel under a hydrogen

atmosphere) to yield a 5-amino indole derivative.[11][12]

Final Conjugation: The final step involves the conjugation of the 5-amino indole derivative

with cyclopentyl chloroformate in the presence of a base like N-methyl morpholine to yield

Zafirlukast.[11][12]

Note: This is a simplified summary. For detailed experimental procedures, including reagent

quantities and reaction conditions, refer to the cited literature.[11][12]

In Vitro Assay of Leukotriene Receptor Antagonism
Objective: To determine the antagonist activity of Zafirlukast against cysteinyl leukotrienes in

airway smooth muscle.

Methodology:

Conducting airway smooth muscle tissues are obtained from laboratory animals (e.g.,

guinea pigs) or human donors.

The tissues are mounted in organ baths containing a physiological salt solution,

maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

Changes in muscle tension (contraction) are measured isometrically using force-

displacement transducers.

A cumulative concentration-response curve is established for a cysteinyl leukotriene

agonist (e.g., LTD4) to determine its contractile activity.

The tissues are then incubated with Zafirlukast at various concentrations for a defined

period.

The concentration-response to the agonist is re-determined in the presence of Zafirlukast.
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A rightward shift in the concentration-response curve for the agonist in the presence of

Zafirlukast indicates competitive antagonism.[6][13] The magnitude of this shift can be

used to calculate the potency of Zafirlukast.

Clinical Trial Protocol for Allergen Challenge
Objective: To evaluate the efficacy of Zafirlukast in preventing allergen-induced

bronchoconstriction.

Methodology:

A double-blind, placebo-controlled, crossover study design is typically employed in

patients with a history of atopic asthma.[14]

Patients receive a single oral dose of Zafirlukast (e.g., 40 mg) or a matching placebo.[15]

After a specified time (e.g., 2 hours), patients undergo an inhalational allergen challenge.

The allergen used is one to which the patient has a known sensitivity (e.g., cat dander).

[15]

Pulmonary function, typically measured as the forced expiratory volume in one second

(FEV1), is monitored before and at regular intervals after the challenge.

The primary endpoint is often the degree of bronchoconstriction, which can be assessed

by the percentage fall in FEV1 or the provocative dose of allergen required to cause a

specific fall in FEV1 (e.g., PD20).[15]

Zafirlukast's efficacy is demonstrated by a significant attenuation of both the early- and

late-phase bronchoconstrictor responses to the allergen compared to placebo.[14][15]

Experimental Workflow: Quantification of Zafirlukast
using Zafirlukast-d7
The use of Zafirlukast-d7 as an internal standard is crucial for accurate bioanalysis. The

following diagram outlines a typical workflow for quantifying Zafirlukast in a biological matrix.
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Caption: Workflow for bioanalysis of Zafirlukast using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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